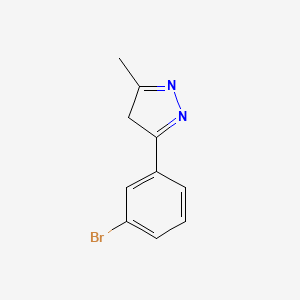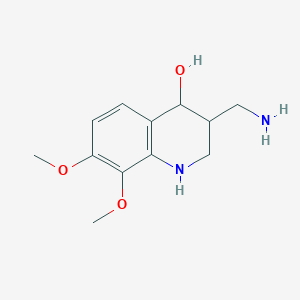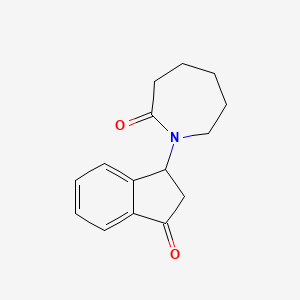
2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- is a heterocyclic compound that features a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- can be achieved through various methods. One common approach involves the intramolecular cyclization of ketoesters with primary amines under microwave-assisted conditions . Another method includes the use of metal-catalyzed intramolecular hydroamination of alkyne functions by amide moieties . Additionally, carbopalladation and amidation reactions have been employed to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For example, the use of BBr3 as a Lewis acid catalyst and P2O5 as an additive has been reported to afford high yields of 2H-Azepin-2-one derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield saturated azepinone derivatives.
Substitution: Substitution reactions, particularly involving halogenation, can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Pd-catalysts for hydroamination, AuBr3 for bromination, and various primary amines for amidation . Reaction conditions often involve mild temperatures and the use of microwave-assisted techniques to enhance reaction efficiency .
Major Products
Major products formed from these reactions include benzazepinones and benzazepines, which are structurally related to the parent compound and exhibit diverse pharmacological activities .
Scientific Research Applications
2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- involves its interaction with molecular targets such as bromodomains. The compound binds to these targets, inhibiting their activity and thereby modulating gene expression and cellular processes . This bivalent mode of action allows the compound to simultaneously bind to multiple sites, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Dibenzazepinones: Structurally analogous to 2H-Azepin-2-one derivatives, these compounds are also used in medicinal chemistry.
Uniqueness
2H-Azepin-2-one, 1-(2,3-dihydro-3-oxo-1H-inden-1-yl)hexahydro- is unique due to its specific substitution pattern and the presence of the indenone moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
828267-60-3 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-(3-oxo-1,2-dihydroinden-1-yl)azepan-2-one |
InChI |
InChI=1S/C15H17NO2/c17-14-10-13(11-6-3-4-7-12(11)14)16-9-5-1-2-8-15(16)18/h3-4,6-7,13H,1-2,5,8-10H2 |
InChI Key |
JKDWALCSGIJARP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C2CC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



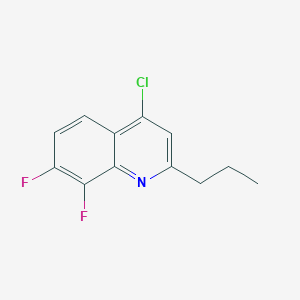
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
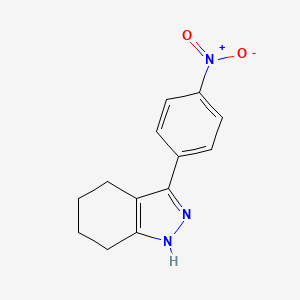

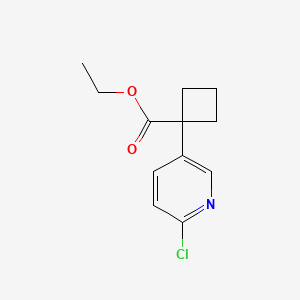
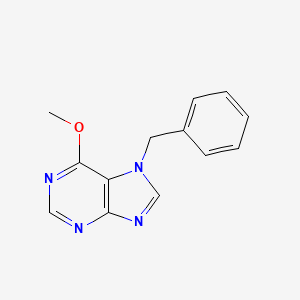
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
